molecular formula C11H10FN3 B14880917 (5-Fluoro-2-(pyrimidin-5-yl)phenyl)methanamine

(5-Fluoro-2-(pyrimidin-5-yl)phenyl)methanamine

Cat. No.: B14880917
M. Wt: 203.22 g/mol
InChI Key: CMBRTGBPPWESAS-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(pyrimidin-5-yl)phenyl)methanamine is an organic compound that features a fluorine atom, a pyrimidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridines as starting materials . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors. The process would likely include steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-(pyrimidin-5-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, (5-Fluoro-2-(pyrimidin-5-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .

Medicine

It could be used in the synthesis of drugs targeting specific enzymes or receptors .

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers with unique properties. Its fluorinated structure can impart desirable characteristics like increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (5-Fluoro-2-(pyrimidin-5-yl)phenyl)methanamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-2-(pyrimidin-5-yl)phenyl)methanamine is unique due to the presence of both a fluorine atom and a pyrimidine ring. This combination can enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

(5-fluoro-2-pyrimidin-5-ylphenyl)methanamine

InChI

InChI=1S/C11H10FN3/c12-10-1-2-11(8(3-10)4-13)9-5-14-7-15-6-9/h1-3,5-7H,4,13H2

InChI Key

CMBRTGBPPWESAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CN)C2=CN=CN=C2

Origin of Product

United States

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